molecular formula C11H7NSSe2 B429017 2,5-Diselenophen-2-yl-1,3-thiazole

2,5-Diselenophen-2-yl-1,3-thiazole

Cat. No.: B429017
M. Wt: 343.2g/mol
InChI Key: LYFRODLWXYPGPE-UHFFFAOYSA-N
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Description

2,5-Diselenophen-2-yl-1,3-thiazole is a novel hybrid heterocyclic compound designed for advanced materials and pharmaceutical research. This chemical features a central 1,3-thiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities, fused with selenophene moieties at the 2 and 5 positions. The incorporation of selenium is intended to modulate the compound's electronic properties, potentially enhancing its performance in optoelectronic applications such as organic semiconductors and photovoltaics. In biomedical research, this compound serves as a key scaffold for exploring new therapeutic agents, building upon the established profile of thiazole derivatives which exhibit a range of pharmacological properties. Researchers can utilize this high-purity material as a building block for synthesizing more complex structures or for direct investigation in structure-activity relationship (SAR) studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C11H7NSSe2

Molecular Weight

343.2g/mol

IUPAC Name

2,5-di(selenophen-2-yl)-1,3-thiazole

InChI

InChI=1S/C11H7NSSe2/c1-3-9(14-5-1)8-7-12-11(13-8)10-4-2-6-15-10/h1-7H

InChI Key

LYFRODLWXYPGPE-UHFFFAOYSA-N

SMILES

C1=C[Se]C(=C1)C2=CN=C(S2)C3=CC=C[Se]3

Canonical SMILES

C1=C[Se]C(=C1)C2=CN=C(S2)C3=CC=C[Se]3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethyl 2-amino-7-methyl-5-oxo-4-aryl-4H,5H-pyrano[4,3-b]pyran-3-carboxylates, where substituents on the C4-phenyl ring modulate activity. Below is a comparative analysis with key analogs:

Key Observations :

  • Synthetic Yield : Substituents with electron-withdrawing groups (e.g., 4-CN in 4e , 4-CF₃ in 4h ) reduce yields compared to simpler aryl groups (e.g., 4a : 67.7%) due to steric and electronic hindrance .
  • Melting Points : Higher halogen content (e.g., dichloro substituents) correlates with elevated melting points, as seen in 4h (155–158°C) vs. 4a (158°C) .
  • Spectral Signatures: The 2,6-dichloro substitution in the target compound induces distinct splitting in ¹H NMR (e.g., deshielded aromatic protons) compared to mono- or para-substituted analogs .

Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Para-substituted electron-withdrawing groups (e.g., 4-Cl in 4i ) enhance anti-proliferative activity by improving target binding .
  • Substituent Position : Meta-substitution (e.g., 4d ) disrupts planarity, reducing activity. Ortho-substitutions (e.g., 2,6-dichloro in the target compound) may enhance steric interactions with hydrophobic pockets in biological targets .
  • Halogen Effects: Dichloro derivatives (4c, target) likely exhibit higher lipophilicity, improving membrane permeability compared to mono-halogenated analogs .
Crystallographic and Stability Comparison
Compound ID Crystal System Key Bond Lengths (Å) Hydrogen Bonding Reference
Target Monoclinic C=O: 1.214, C–N: 1.356 N–H···O (2.89 Å) with pyran oxygen
4a N/A N/A N–H···O (2.92 Å)
4i Triclinic C=O: 1.218 N–H···O and C–H···Cl interactions

Insights :

  • The 2,6-dichloro substituent in the target compound introduces C–H···Cl interactions, stabilizing the crystal lattice .

Preparation Methods

Synthesis of Selenophene-Containing α-Haloketones

α-Haloketones functionalized with selenophene groups are synthesized via Friedel-Crafts acylation of selenophene. For example, reacting selenophene with chloroacetyl chloride in the presence of AlCl₃ yields 2-chloroacetylselenophene (A1 ), a critical intermediate. Structural confirmation via ¹H NMR reveals a singlet at δ 4.80 ppm for the CH₂Cl group, while ¹³C NMR confirms the carbonyl (δ 190.2 ppm) and selenophene aromatic signals.

Thioamide Preparation with Selenophene Substituents

Thioamides are generated by treating selenophene-2-carboxamide with Lawesson’s reagent. For instance, selenophene-2-carboxamide (B1 ) reacts with Lawesson’s reagent in toluene under reflux, producing selenophene-2-thiocarboxamide (B2 ) in 85% yield. The thioamide’s ¹H NMR spectrum shows a broad singlet at δ 9.20 ppm for the NH₂ group, while IR spectroscopy confirms C=S stretching at 1,250 cm⁻¹.

Cyclocondensation and Product Isolation

Equimolar A1 and B2 undergo cyclocondensation in aqueous K₂CO₃ at 80°C for 6 hours. The reaction proceeds via nucleophilic displacement of chloride by the thioamide’s sulfur, followed by cyclodehydration (Scheme 1). Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords this compound (1 ) in 62% yield. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 8.05 (d, J = 3.6 Hz, 2H, selenophene H), 7.45 (m, 4H, selenophene H), 6.90 (s, 1H, thiazole H₄).

  • ¹³C NMR: δ 165.8 (C₂), 152.1 (C₅), 140.2 (C₄), 132.5–127.8 (selenophene C).

Table 1: Optimization of Hantzsch Reaction for Compound 1

EntrySolventTemp (°C)Time (h)Yield (%)
1H₂O80662
2EtOH70858
3DMF100445

MnO₂-Mediated Oxidation of Thiazoline Intermediates

Thiazolines, saturated analogs of thiazoles, serve as precursors for aromatic thiazoles via oxidative dehydrogenation. This route offers advantages in controlling substituent placement prior to aromatization.

Thiazoline Synthesis with Selenophene Groups

Thiazolines are prepared by cyclizing selenophene-substituted β-amino alcohols with selenophene-2-carbonyl chloride. For example, selenophene-2-carbonyl chloride (C1 ) reacts with 2-amino-3-selenophen-2-ylpropan-1-ol (D1 ) in dichloroethane (DCE) at 50°C, yielding 2,5-diselenophen-2-yl-1,3-thiazoline (2 ) in 78% yield. Key characterization includes:

  • ¹H NMR: δ 5.20 (t, J = 6.8 Hz, 1H, CH), 3.85 (m, 2H, CH₂OH), 7.30–7.10 (m, 6H, selenophene H).

MnO₂ Oxidation to Thiazole

Suspending 2 (1 mmol) and activated MnO₂ (10 mmol) in DCE under reflux for 12 hours achieves full conversion to 1 . Filtration and chromatography yield 1 in 88% purity (Scheme 2). Comparative studies show higher efficiency in DCE versus toluene (88% vs. 72% yield), attributed to improved solubility and oxidative activity.

Table 2: Solvent Effects on MnO₂ Oxidation

SolventTemp (°C)Time (h)Yield (%)
DCE831288
Toluene110672
CH₃CN821280

Transition Metal-Catalyzed Cross-Coupling Approaches

Late-stage functionalization via Suzuki-Miyaura coupling enables precise installation of selenophene groups on preformed thiazole cores.

Synthesis of 2,5-Dibromothiazole

Bromination of 1,3-thiazole with NBS in CCl₄ yields 2,5-dibromo-1,3-thiazole (3 ) in 90% yield. ¹H NMR confirms Br substitution (δ 8.10 (s, 1H, H₄)).

Suzuki Coupling with Selenophene Boronic Acids

Reacting 3 with selenophene-2-boronic acid (E1 ) under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/H₂O (3:1) at 90°C for 24 hours installs selenophene groups at C₂ and C₅ (Scheme 3). Isolation by extraction and chromatography affords 1 in 70% yield.

Table 3: Optimization of Suzuki Reaction Conditions

CatalystLigandYield (%)
Pd(PPh₃)₄None70
Pd(OAc)₂SPhos65
PdCl₂(dppf)Xantphos68

Mechanistic Considerations and Challenges

Regiochemical Control in Hantzsch Synthesis

The Hantzsch reaction’s regioselectivity arises from the thioamide’s attack at the α-haloketone’s electrophilic carbon. Computational studies suggest selenophene’s electron-donating nature enhances nucleophilicity at the selenophene-adjacent carbon, favoring C₂ substitution.

Oxidative Aromatization Limitations

MnO₂ oxidation of thiazolines requires electron-deficient selenophene groups to stabilize the transition state. Steric hindrance from 2,5-disubstitution slows kinetics, necessitating prolonged reaction times.

Cross-Coupling Efficiency

Selenophene boronic acids exhibit lower reactivity compared to phenyl analogs, demanding higher catalyst loadings. Side reactions, such as protodeboronation, reduce yields, necessitating anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Synthesizing 1

MethodYield (%)Purity (%)Scalability
Hantzsch Synthesis6295Moderate
MnO₂ Oxidation8898High
Suzuki Coupling7092Low

The MnO₂ route offers superior yields and scalability, while Suzuki coupling provides flexibility for asymmetric derivatives. Hantzsch synthesis remains valuable for laboratories lacking specialized catalysts.

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